REACTION_CXSMILES
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C[C:2]1[CH:7]=[CH:6]C(S(OC)(=O)=O)=CC=1.CCO/C=[C:17]1\[C:18]([O:20][C:21]([C:23]2[CH:28]=CC=CC=2)=[N:22]\1)=O>C(#N)C>[CH3:28][CH2:23][CH:21]1[O:20][CH2:18][CH2:17][N:22]1[C:2]1([CH2:7][CH3:6])[O:20][CH2:18][CH2:17][N:22]1[C:21]1([CH2:23][CH3:28])[O:20][CH2:18][CH2:17][NH:22]1
|
Name
|
|
Quantity
|
0.045 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC
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Name
|
|
Quantity
|
9.7 mL
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Type
|
reactant
|
Smiles
|
CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2
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Name
|
|
Quantity
|
36 mL
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Type
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solvent
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Smiles
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C(C)#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CCC1N(CCO1)C2(N(CCO2)C3(NCCO3)CC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |